methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
This coumarin derivative features a chromenone backbone substituted with a 2,6-dichlorobenzyloxy group at position 7, methyl groups at positions 4 and 8, and an acetoxy group at position 2. Its structure confers unique physicochemical and biological properties, including lipophilicity and enzyme inhibitory activity, particularly against monoamine oxidase B (MAO-B) .
Properties
IUPAC Name |
methyl 2-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O5/c1-11-13-7-8-18(27-10-15-16(22)5-4-6-17(15)23)12(2)20(13)28-21(25)14(11)9-19(24)26-3/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGALSAYGOEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The 2,6-dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.
Scientific Research Applications
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action of methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes involved in cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The biological activity of coumarin derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
| Compound Name | Structural Features | Unique Characteristics | References |
|---|---|---|---|
| Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate | 3-chlorobenzyl substitution | Selective MAO-B inhibition; studied for Parkinson’s disease applications. | |
| Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate | Bromine replaces chlorine at benzyl position | Enhanced halogen bonding potential; altered enzyme inhibition profiles. | |
| {7-[(4-Bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid | 4-bromobenzyl substitution; carboxylic acid group | Anticancer activity against MCF-7 cells; increased solubility due to ionizable group. | |
| Methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate | Bulky tert-butyl group | Higher lipophilicity; potential for enhanced membrane permeability. | |
| Methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate | Benzodioxin-ethoxy substituent | Anti-inflammatory activity via cytokine modulation; distinct π-π interactions. |
Physicochemical Properties
- Lipophilicity : The 2,6-dichlorobenzyl group increases lipophilicity compared to analogs with single halogen substitutions (e.g., 3-chloro or 4-bromo), enhancing blood-brain barrier penetration .
- Reactivity : 2,6-Dichlorobenzyl esters form more rapidly than other benzyl esters due to the electron-withdrawing effect of chlorine, improving synthetic efficiency .
- Solubility : Compounds with ionizable groups (e.g., carboxylic acid in ) exhibit higher aqueous solubility, whereas bulky substituents (e.g., tert-butyl in ) reduce solubility.
Enzyme Inhibition:
- MAO-B Selectivity : The 2,6-dichloro analog shows higher MAO-B selectivity than the 3-chloro derivative, attributed to optimal steric and electronic interactions .
- Carbonic Anhydrase Inhibition : Analogs with hydroxy groups (e.g., methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate) exhibit moderate activity, while the 2,6-dichloro derivative lacks this effect .
Anticancer and Anti-inflammatory Effects:
- The 4-bromobenzyl analog demonstrates potent anticancer activity (IC₅₀: 12 µM against MCF-7), whereas the 2,6-dichloro compound’s primary focus is neurodegenerative diseases .
- Benzodioxin-containing derivatives (e.g., ) show superior anti-inflammatory effects via TNF-α suppression compared to halogenated analogs.
Key Research Findings
- Positional Effects of Halogens : Docking studies reveal that 2,6-dichloro substitution optimizes hydrogen bonding (e.g., with Gln215 in collagenase) and π-π interactions (e.g., with Tyr201), yielding lower Gibbs free energy (−6.5 kcal/mol) than 2,4-dichloro analogs .
- Synthetic Advantages : 2,6-Dichlorobenzyl bromide minimizes side reactions during esterification, unlike benzyl chloride, which alkylates the pteridine moiety .
Biological Activity
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core with specific substituents, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone backbone with a 2,6-dichlorobenzyl group and a methyl acetate moiety. This structural arrangement enhances its lipophilicity and biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell death.
- Anticancer Activity : It is believed to inhibit specific enzymes involved in cell proliferation pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 750 µg/mL |
Anticancer Activity
In vitro studies on cancer cell lines have demonstrated the compound's potential as an anticancer agent. Notably, it has shown promising results against breast cancer (MCF-7) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 16.1 |
| A549 (Lung) | 12.5 |
| HeLa (Cervical) | 15.0 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent inhibition of bacterial growth, highlighting its potential as an antibiotic agent.
- Cancer Cell Line Study : Another study focused on the compound's effect on MCF-7 breast cancer cells using the MTT assay. The results revealed that the compound significantly inhibited cell proliferation with an IC50 value of 16.1 µM, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
This compound can be compared with other chromenone derivatives based on their structural features and biological activities.
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| Methyl {7-(benzyl)oxy}-4-methylcoumarin | Moderate | 20.0 |
| Methyl {7-(4-chlorobenzyl)oxy}-4-methylcoumarin | High | 15.0 |
| Methyl {7-[2,6-dichlorobenzyl)oxy]-4,8-dimethyl... | High | 16.1 |
Q & A
Q. Critical Parameters :
- Solvent selection (e.g., dichloromethane for esterification, acetone for etherification).
- Temperature control to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluents) .
Advanced: How can reaction conditions be optimized for higher yield and purity?
Methodological Answer :
Employ statistical experimental design (e.g., factorial or response surface methodologies) to identify critical variables. Key factors include:
Q. Example Optimization Table :
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 25–80°C | 60°C | +25% yield |
| Solvent (Polarity) | Acetone vs. DMF | Acetone | Reduced byproducts |
| Base Equivalents | 1.0–2.5 eq. | 1.8 eq. K₂CO₃ | Maximized O-alkylation |
Refer to computational tools like ICReDD’s reaction path search methods for predictive modeling .
Basic: What spectroscopic techniques are essential for structural validation?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling patterns and integrations (e.g., aromatic protons at δ 6.3–8.0 ppm, ester carbonyl at δ ~168–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O at ~1720 cm⁻¹) and lactone (C=O at ~1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Common Pitfalls :
Advanced: How to resolve contradictions in crystallographic data interpretation?
Methodological Answer :
Use SHELX suite tools for robust refinement:
SHELXD : Initial phase determination via dual-space methods for challenging datasets .
SHELXL : Refinement with restraints for anisotropic displacement parameters, especially for disordered regions (e.g., dichlorobenzyl groups) .
Validation : Check geometry (bond lengths/angles) against Cambridge Structural Database (CSD) averages using WinGX/ORTEP .
Q. Example Data Contradiction :
| Parameter | Experimental Value | CSD Average | Resolution Strategy |
|---|---|---|---|
| C-O Bond Length | 1.42 Å | 1.36 Å | Apply SHELXL distance restraints |
| Thermal Motion (Benzyl) | High anisotropy | --- | Use TLS refinement in SHELXL |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 2,6-dichlorobenzyl with methoxybenzyl or fluorobenzyl groups) .
Biological Assays : Test analogs in standardized in vitro models (e.g., antioxidant DPPH assay, anti-inflammatory COX-2 inhibition).
Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
Q. SAR Table for Analog Comparison :
Basic: What purification strategies are effective for this compound?
Q. Methodological Answer :
Q. Key Metrics :
- Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase).
- Monitor melting point consistency (e.g., sharp mp ~185–186°C indicates purity) .
Advanced: How to address discrepancies in biological assay reproducibility?
Q. Methodological Answer :
Standardize Protocols : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments (n ≥ 3) .
Data Analysis : Apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to identify outliers.
Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via LC-MS .
Q. Example Contradiction Analysis :
| Batch | Activity (IC₅₀) | Purity (%) | Resolution |
|---|---|---|---|
| Batch A | 12 µM | 98% | Acceptable |
| Batch B | 25 µM | 85% | Re-purify via chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
